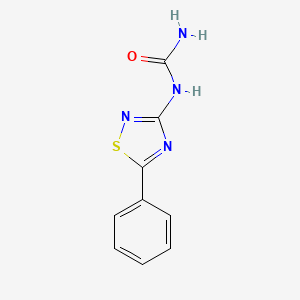
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea is a synthetic compound belonging to the class of phenylurea derivatives It is known for its strong cytokinin-like activity, which makes it a valuable plant growth regulator
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea can be synthesized through several methods. One common approach involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with isocyanates or carbamates under controlled conditions. The reaction typically requires a solvent such as dichloromethane or acetonitrile and is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other biologically active compounds.
Biology: Acts as a plant growth regulator, promoting shoot proliferation and adventitious shoot formation in tissue culture.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the production of herbicides, pesticides, and other agrochemicals
Wirkmechanismus
The mechanism of action of N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea involves its interaction with specific molecular targets and pathways:
Cytokinin-like Activity: The compound mimics the activity of natural cytokinins, promoting cell division and growth in plants.
Inhibition of Cytokinin Oxidase/Dehydrogenase: It inhibits the enzyme cytokinin oxidase/dehydrogenase, leading to increased levels of cytokinins and prolonged biological activity.
Antimicrobial Activity: The compound exhibits antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thidiazuron: A well-known plant growth regulator with similar cytokinin-like activity.
1,3,4-Thiadiazole Derivatives: Compounds with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Uniqueness
N-(5-Phenyl-1,2,4-thiadiazol-3-yl)urea stands out due to its strong cytokinin-like activity, making it highly effective in promoting plant growth and development. Its ability to inhibit cytokinin oxidase/dehydrogenase further enhances its biological activity, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
89880-03-5 |
|---|---|
Molekularformel |
C9H8N4OS |
Molekulargewicht |
220.25 g/mol |
IUPAC-Name |
(5-phenyl-1,2,4-thiadiazol-3-yl)urea |
InChI |
InChI=1S/C9H8N4OS/c10-8(14)12-9-11-7(15-13-9)6-4-2-1-3-5-6/h1-5H,(H3,10,12,13,14) |
InChI-Schlüssel |
DADWYVMVHRZGOE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


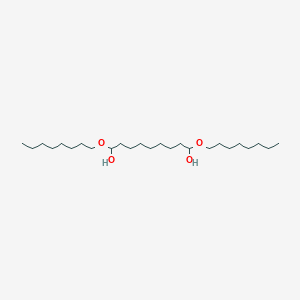

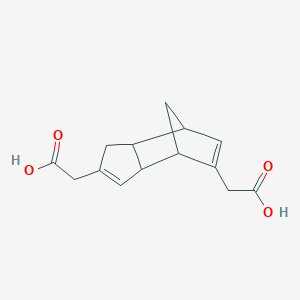
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)

![N,N,N',N'-Tetraethyl-P-[4-(ethylamino)phenyl]phosphonic diamide](/img/structure/B14400697.png)

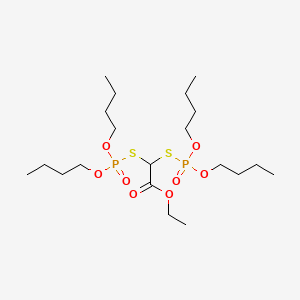
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)

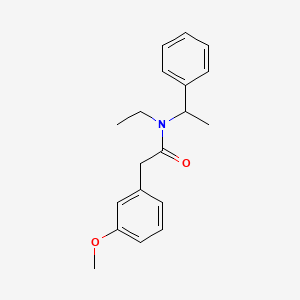

![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
![2-(4-{[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propan-1-ol](/img/structure/B14400742.png)
